2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Overview
Description
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonamide functional group
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors, influencing their activity .
Mode of Action
It’s known that trifluoromethylpyridines can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which could potentially influence its interaction with biological targets.
Biochemical Pathways
Similar compounds have been used as intermediates in the synthesis of dyes, drugs, and pigments , suggesting that they may influence a variety of biochemical processes.
Result of Action
The presence of fluorine and pyridine structure in similar compounds has been associated with superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide. For instance, it’s known to be air sensitive and should be stored in a cool place, away from strong oxidizing agents . Furthermore, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Biochemical Analysis
Biochemical Properties
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in reactions involving nucleophilic substitution and oxidation, which are essential in many biochemical pathways . The trifluoromethyl group in this compound enhances its reactivity and binding affinity with biomolecules, making it an effective inhibitor or activator of specific enzymes. For instance, it has been observed to interact with reverse transcriptase enzymes, potentially lowering the pKa of cyclic carbamates through key hydrogen bonding interactions .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been reported that this compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes involved in cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group in this compound enhances its binding affinity with target enzymes and proteins, facilitating its role as an inhibitor or activator . For example, this compound has been shown to inhibit the activity of reverse transcriptase enzymes by forming hydrogen bonds with key amino acid residues in the enzyme’s active site . This interaction can lead to conformational changes in the enzyme, resulting in its inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is known to be air-sensitive and should be stored in a cool, dry, and well-ventilated place to maintain its stability . Over time, this compound may degrade, leading to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, such as oxidative stress, cellular damage, and disruption of metabolic pathways . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can participate in reactions such as nucleophilic substitution and oxidation, which are critical in metabolic processes . By modulating the activity of key enzymes, this compound can influence the flow of metabolites through metabolic pathways, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is sparingly soluble in water and may require specific transporters to facilitate its movement across cellular membranes . Once inside the cell, this compound can bind to proteins that regulate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biochemical activity and effectiveness in cellular assays.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and transporters . The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide typically involves the introduction of the trifluoromethyl group and the sulfonamide group onto a pyridine ring. One common method involves the reaction of 2-methyl-6-(trifluoromethyl)pyridine with a sulfonamide reagent under suitable conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The trifluoromethyl group and the sulfonamide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other materials due to its stability and reactivity.
Comparison with Similar Compounds
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.
2-Methyl-6-(trifluoromethyl)pyridine-3-carboxamide: This compound has a carboxamide group instead of a sulfonamide group.
Uniqueness: 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the combination of the trifluoromethyl group and the sulfonamide group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonamide group provides opportunities for hydrogen bonding and other interactions.
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c1-4-5(15(11,13)14)2-3-6(12-4)7(8,9)10/h2-3H,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKQNYFMOQHZRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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